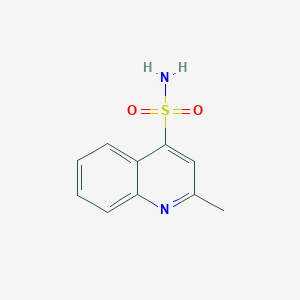

2-Methylquinoline-4-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2S |

|---|---|

Molecular Weight |

222.27 g/mol |

IUPAC Name |

2-methylquinoline-4-sulfonamide |

InChI |

InChI=1S/C10H10N2O2S/c1-7-6-10(15(11,13)14)8-4-2-3-5-9(8)12-7/h2-6H,1H3,(H2,11,13,14) |

InChI Key |

HPGZVHYLESYJAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Systematic Pathways for 2 Methylquinoline 4 Sulfonamide

Precursor-Based Synthetic Routes

The primary approach to synthesizing 2-methylquinoline-4-sulfonamide involves the preparation of a 2-methylquinoline (B7769805) precursor, which is then subjected to sulfonation and subsequent conversion to the sulfonamide.

Synthesis of 2-Methylquinoline Precursors for Sulfonation

Several classical named reactions in organic chemistry provide effective pathways to the 2-methylquinoline scaffold. These methods typically involve the condensation of anilines with various carbonyl-containing compounds.

Friedländer Synthesis Approaches

The Friedländer synthesis is a widely utilized method for the preparation of quinoline (B57606) derivatives. wikipedia.org It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. organic-chemistry.org This reaction can be catalyzed by acids like trifluoroacetic acid, p-toluenesulfonic acid, or Lewis acids, as well as by iodine. wikipedia.orgtandfonline.com The mechanism can proceed through two main pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an Aldol reaction and subsequent elimination. wikipedia.org A metal-free, green approach using methylene (B1212753) blue as a photocatalyst under visible light has also been developed for the synthesis of polysubstituted quinolines via a radical Friedländer hetero-annulation. nih.gov

Skraup Synthesis Modifications

The Skraup synthesis is a classic method for producing quinolines, which involves heating an aromatic amine, such as aniline (B41778), with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgslideshare.net The reaction proceeds by the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.orgresearchgate.net While effective, this reaction is known for being vigorous. wikipedia.org Modifications to this method can yield substituted quinolines. For instance, using a substituted acrolein or a vinyl ketone instead of glycerol can lead to quinolines with substituents on the heterocyclic ring. researchgate.net

Doebner-Von Miller and Conrad-Limpach-Knorr Methods

The Doebner-Von Miller reaction is a related method for quinoline synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines. iipseries.orgwikipedia.org This reaction is often catalyzed by Brønsted or Lewis acids. wikipedia.org In some variations, the α,β-unsaturated carbonyl is generated in situ from two carbonyl compounds. wikipedia.org The synthesis of 2-methylquinolines has been achieved with high yields using this method in a continuous flow system with sulfuric acid as a catalyst in water. researchgate.net

The Conrad-Limpach-Knorr synthesis provides a route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction initially forms a Schiff base, which upon heating, cyclizes to form the 4-hydroxyquinoline (B1666331) product. wikipedia.orgsynarchive.com The regioselectivity of this reaction can be temperature-dependent, with lower temperatures favoring the formation of 4-hydroxyquinolines (Conrad-Limpach product) and higher temperatures leading to 2-hydroxyquinolines (Knorr product). wikipedia.orgquimicaorganica.org

Sulfonation Reactions for Introducing the Sulfonamide Moiety

Once the 2-methylquinoline precursor is obtained, the next critical step is the introduction of the sulfonamide group at the 4-position of the quinoline ring.

Direct Sulfonation Strategies

Direct sulfonation of 2-methylquinoline can be challenging regarding regioselectivity. The sulfonation of 2-methylquinoline with agents like sulfur trioxide or chlorosulfonic acid has been reported to primarily yield the 2-methylquinoline-6-sulfonic acid. The sulfonic acid group can then be converted to a sulfonyl chloride, a precursor to the sulfonamide.

To achieve substitution at the 4-position, alternative strategies are often employed. One approach involves the synthesis of a 4-aminoquinoline (B48711) derivative which can then be converted to the desired sulfonamide. For instance, novel quinoline-based benzenesulfonamides have been developed where a primary sulfonamide group is introduced at the C4 position of an anilino moiety attached to the quinoline core. nih.gov Another potential route involves the synthesis of 2-methyl-4-carboxyquinolines, which could then be converted to the corresponding sulfonamide. sci-hub.seoakwoodchemical.com The synthesis of 2-methyl-quinoline-4-carboxylic acid hydrazide has also been reported, which could serve as an intermediate. chemicalbook.com

An alternative method for introducing a sulfonyl group at the C2-position of the quinoline ring involves the deoxygenative C2-sulfonylation of quinoline N-oxides with sulfonyl chlorides. mdpi.com While this method targets the 2-position, it highlights the ongoing development of novel sulfonation strategies for quinoline systems.

Table of Synthetic Methods for 2-Methylquinoline Precursors

| Synthesis Method | Reactants | Key Features |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone + Ketone with α-methylene group | Acid or base-catalyzed cyclocondensation. wikipedia.orgorganic-chemistry.org |

| Skraup Synthesis | Aromatic amine + Glycerol + Sulfuric acid + Oxidizing agent | Vigorous reaction conditions, forms unsubstituted or ring-substituted quinolines. wikipedia.orgresearchgate.net |

| Doebner-Von Miller Reaction | Aniline + α,β-Unsaturated carbonyl compound | Lewis or Brønsted acid-catalyzed. wikipedia.org |

| Conrad-Limpach-Knorr Synthesis | Aniline + β-Ketoester | Yields 4-hydroxyquinolines or 2-hydroxyquinolines depending on temperature. wikipedia.orgquimicaorganica.org |

Conversion of Sulfonyl Chlorides to Sulfonamides

The final and crucial step in the synthesis of this compound is the conversion of its corresponding sulfonyl chloride. This transformation is a classic example of nucleophilic acyl substitution at a sulfonyl group.

The synthesis of the precursor, 2-methylquinoline-4-sulfonyl chloride, is not a trivial single-step process. A common route to sulfonyl chlorides, direct sulfonation with chlorosulfonic acid, when applied to 2-methylquinoline, preferentially yields the 6-sulfonyl chloride isomer. Therefore, a more targeted approach is required to achieve substitution at the 4-position. One viable, albeit multi-step, pathway begins with a halo-substituted quinoline.

A potential synthetic sequence is outlined below:

Starting Material: The synthesis can commence with 4-chloro-2-methylquinoline.

Thiolation: The chloro-substituent is displaced by a sulfur nucleophile, such as sodium methanethiolate, to form a methylthioether. This reaction is followed by S-demethylation to yield the corresponding quinolinethiolate. researchgate.net

Oxidation to Disulfide: The thiolate can be oxidized to form the corresponding disulfide. researchgate.net

Oxidative Chlorination: The disulfide is then subjected to oxidative chlorination, for instance using chlorine in the presence of hydrochloric acid, to yield the desired 2-methylquinoline-4-sulfonyl chloride. researchgate.net

Amination: The resulting 2-methylquinoline-4-sulfonyl chloride is a reactive intermediate. It readily reacts with ammonia (B1221849) or an ammonia surrogate to furnish the final product, this compound. nih.gov This reaction is typically carried out in a suitable solvent, and the hydrogen chloride byproduct is scavenged by a base or by using an excess of the amine nucleophile. libretexts.org

The general reaction for the conversion of the sulfonyl chloride to the sulfonamide is as follows:

2-Methylquinoline-4-SO₂Cl + 2 NH₃ → 2-Methylquinoline-4-SO₂NH₂ + NH₄Cl

This classical method is widely employed due to the high reactivity of sulfonyl chlorides towards amine nucleophiles. nih.govlibretexts.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of techniques to improve reaction efficiency, reduce environmental impact, and explore novel catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and often improving yields. researchgate.net While a specific protocol for the direct microwave-assisted synthesis of this compound is not extensively documented, the key steps in its synthesis can be significantly enhanced by microwave irradiation.

For instance, the synthesis of sulfonamides from sulfonic acids or their salts can be performed efficiently under microwave conditions. nih.gov A general two-step microwave protocol involves the activation of a sulfonic acid with a reagent like 2,4,6-trichloro- nih.govrsc.org-triazine (TCT), followed by reaction with an amine. nih.gov This approach avoids the isolation of the often-sensitive sulfonyl chloride intermediate. nih.gov

| Step | Reactants | Reagents/Conditions | Time | Temperature |

| Activation | 2-Methylquinoline-4-sulfonic acid, TCT, Triethylamine | Acetone, Microwave Irradiation | 20 min | 80 °C |

| Amination | Activated intermediate, Ammonia, NaOH | Microwave Irradiation | 10 min | 50 °C |

| This is an adapted protocol based on general microwave-assisted sulfonamide synthesis. nih.gov |

Furthermore, microwave irradiation has been effectively used in the synthesis of quinoline derivatives. For example, the synthesis of 2-vinylquinolines from 2-methylquinoline and aldehydes is significantly accelerated under microwave irradiation. nih.gov This indicates that the formation of the quinoline core, a precursor to the target molecule, can also be expedited using this technology.

Catalytic Systems and Ligand Design in Quinoline and Sulfonamide Formation

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of the 2-methylquinoline core, various catalytic systems have been developed. For example, the reaction of anilines with aldehydes and pyruvic acid (the Doebner reaction) to form quinoline-4-carboxylic acids, a potential precursor, can be catalyzed. researchgate.net

More advanced catalytic systems focus on C-H activation and cross-coupling reactions. While not directly forming a sulfonamide, catalytic methods for the amination of haloquinolines are relevant. For instance, the reaction of 4-chloroquinoline (B167314) derivatives with various amines can be catalyzed by acids or transition metals. nih.gov A palladium-catalyzed dehydrogenative aromatization has also been used for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones. These methods highlight the potential for developing catalytic systems for the formation of the C4-N bond in quinoline systems.

The design of ligands is crucial in transition metal catalysis to control reactivity and selectivity. While specific ligand designs for the direct catalytic synthesis of this compound are not well-documented, the principles of ligand design for related C-N bond-forming reactions, such as Buchwald-Hartwig amination, could be adapted.

Green Chemistry Approaches for Sustainable Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com The synthesis of quinolines, including the 2-methylquinoline scaffold, has been a focus of green chemistry approaches. tandfonline.comacs.org

One notable green method is the synthesis of 2-methylquinoline derivatives from nitroarenes and an ethanol/water system using a heterogeneous Ru-Fe/γ-Al₂O₃ catalyst in a continuous flow reactor. rsc.org This method avoids the use of strong acids and harmful oxidants, uses green solvents, and employs a reusable catalyst, aligning with several green chemistry principles. rsc.org

| Starting Materials | Catalyst | Solvent | Conditions | Yield |

| Nitroarenes, Ethanol | Ru-Fe/γ-Al₂O₃ | Water/Ethanol | Continuous Flow | 46-88% |

| This table summarizes a green synthesis approach for the 2-methylquinoline core. rsc.org |

The use of nanocatalysts is another burgeoning area in green quinoline synthesis, offering high efficiency and reusability. acs.org These catalysts can be employed in various classical quinoline syntheses, such as the Friedländer and Doebner-von Miller reactions, often under milder and more environmentally friendly conditions. acs.org

Multi-Component and Cascade Reaction Strategies

Multi-component and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing purification steps and resource consumption.

Knoevenagel Condensation and Aza-Wittig Reaction Cascades

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.orgsigmaaldrich.com The Aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl group to form an imine. nih.gov A cascade reaction combining these two transformations has been developed for the synthesis of quinoline derivatives. nih.gov

However, this powerful cascade reaction, which typically involves the reaction of an ortho-azidobenzaldehyde with a β-ketosulfonamide, consistently leads to the formation of 3-sulfonyl-substituted quinolines . nih.gov The reaction proceeds through a domino fashion where the initial Knoevenagel condensation is followed by an intramolecular aza-Wittig reaction that forms the pyridine (B92270) ring of the quinoline system. nih.gov The regiochemical outcome is dictated by the positions of the reacting functional groups in the precursors, leading to the sulfonyl group at the 3-position of the quinoline core. nih.gov

Therefore, the Knoevenagel condensation and aza-Wittig reaction cascade is not a suitable methodology for the synthesis of this compound , as it directs the sulfonyl group to a different position on the quinoline ring.

One-Pot Synthetic Approaches

One-pot synthesis, a strategy that combines multiple reaction steps in a single vessel without isolating intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. While direct, single-step syntheses for this compound are not extensively documented, several multi-step sequences and one-pot procedures for analogous compounds provide a blueprint for its potential construction.

A plausible one-pot approach could leverage the conversion of more accessible quinoline derivatives. For instance, modern methods have been developed for the one-pot synthesis of sulfonamides from aromatic carboxylic acids. princeton.edu This process involves a copper-catalyzed decarboxylative halosulfonylation, which converts the carboxylic acid to a reactive sulfonyl chloride intermediate, followed by an in-situ amination to yield the final sulfonamide. princeton.edu Applying this to 2-methylquinoline-4-carboxylic acid, a well-known compound synthesized via the Doebner reaction, presents a viable, modern pathway to the target sulfonamide. sci-hub.se

Another strategy involves the functionalization of quinoline N-oxides. Research has shown that quinoline N-oxides can undergo chemo- and regioselective conversion to C4-chloroquinolines using sulfonyl chlorides under metal-free conditions. rsc.org This C4-chlorinated intermediate could foreseeably be subjected to nucleophilic substitution with a sulfonamide source in the same pot or in a rapid subsequent step, mirroring synthesis strategies used for other quinoline sulfonamide isomers. nih.gov

Furthermore, functionalized ionic liquids have been employed as recoverable and reusable catalysts for the one-pot synthesis of 2-alkylquinolines from simple aldehydes and anilines. clockss.org Integrating a subsequent sulfonamidation step into such a system could represent an environmentally benign pathway for producing the core quinoline structure. clockss.org

Regioselectivity and Yield Optimization in Synthesis

The successful synthesis of this compound hinges on precise control over the position of functional groups (regioselectivity) and the efficiency of the chemical transformations (yield).

Strategies for Achieving Positional Selectivity

Achieving substitution specifically at the C4 position of the 2-methylquinoline core is a primary challenge. The regiochemical outcome is often determined during the initial formation of the quinoline ring or through the activation of a specific position on a pre-formed ring.

Control during Ring Formation: The Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid, is inherently regioselective. sci-hub.se When an unsymmetrical aniline is used, the cyclization reaction preferentially occurs at the less sterically hindered position of the arylamine. sci-hub.seclockss.org For example, the reaction of m-Anisidine can theoretically produce two isomers, but the reaction exclusively yields the product from cyclization at the position with less steric hindrance. clockss.org This principle is fundamental to ensuring the correct substitution pattern from the outset.

Control via Pre-functionalized Intermediates: A highly effective strategy for ensuring positional selectivity is to use an intermediate where the C4 position is already activated for substitution. A common pathway involves the synthesis of 2-methyl-4-chloroquinoline. The chlorine atom at the C4 position is a good leaving group, allowing for a subsequent nucleophilic substitution reaction with a sulfonamide or a precursor like ammonia followed by sulfonylation. This approach has been successfully applied to produce various 4-substituted quinoline derivatives. nih.gov

Control using N-Oxides: The use of quinoline N-oxides is another powerful technique to direct functionalization. The N-oxide group activates the C2 and C4 positions of the quinoline ring towards electrophilic and nucleophilic attack. Specific reaction conditions can be tuned to favor substitution at the C4 position, for instance, in the metal-free synthesis of C4-chlorides of quinolines using sulfonyl chlorides. rsc.org This C4-chlorinated product serves as a key precursor for the desired 4-sulfonamide derivative.

Factors Influencing Reaction Efficiency and Product Yield

Optimizing the yield of this compound requires careful consideration of multiple experimental variables, from the nature of the reactants to the specific conditions under which the reaction is performed.

Reactant and Reagent Choice: The electronic nature of the starting materials can have a profound effect on reaction outcomes. In syntheses related to the Doebner reaction, it has been observed that aniline derivatives bearing electron-donating groups are often required for the successful formation of the 2-methylquinoline core in ethanol. sci-hub.se The choice of base and the specific sulfonylating agent are also critical. In the synthesis of related 2-sulfonylquinolines, different amines were tested, with diethylamine (B46881) providing superior results over others like dimethylamine (B145610) or morpholine. mdpi.com

Solvent Effects: The reaction solvent can dramatically influence the efficiency and yield of a synthesis. An optimization study for the synthesis of 2-sulfonylquinolines from quinoline N-oxides demonstrated that dichloromethane (B109758) (DCM) was the most effective solvent, providing a 67% yield. mdpi.com Other solvents resulted in significantly lower yields, highlighting the critical role of the solvent in stabilizing intermediates and facilitating the desired reaction pathway. mdpi.com

Table 1: Example of Solvent Optimization on Quinoline Sulfonylation Yield Note: Data is for the synthesis of 2-tosylquinoline from quinoline N-oxide and serves as an illustrative example of solvent effects. mdpi.com

| Solvent | Yield (%) |

| DCM | 67 |

| DCE | 58 |

| MeCN | 45 |

| THF | 41 |

| Toluene | 35 |

| Dioxane | 33 |

Reaction Conditions (Temperature and Catalyst): Temperature is a key parameter to control. In some cases, microwave irradiation has been used to improve yields and reduce reaction times, particularly in challenging steps like certain coupling reactions. nih.govnih.gov Catalysts are also pivotal. Copper catalysts have been identified as essential for modern decarboxylative sulfonylation reactions. princeton.edu For the formation of the quinoline ring itself, task-specific ionic liquids have been shown to act as efficient and recyclable catalysts under solvent-free conditions. clockss.org

Order of Reactant Addition: In multi-component reactions like the Doebner synthesis, the order in which reactants are mixed can be a key determinant of the final product structure and yield. sci-hub.se Altering the sequence of addition can favor the formation of desired products over potential side-products. sci-hub.se

Structural Characterization and Elucidation of 2 Methylquinoline 4 Sulfonamide and Its Derivatives

Spectroscopic Techniques for Structural Confirmation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in the structural elucidation of organic compounds. Different spectroscopic techniques probe distinct molecular properties, and their combined application provides a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The precise frequencies at which nuclei absorb radiation are highly sensitive to their chemical environment, providing a detailed map of the molecular structure. The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). conicet.gov.arnih.gov

¹H NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For the parent 2-methylquinoline (B7769805), the methyl group protons typically appear as a singlet at approximately 2.7 ppm. chemicalbook.com The aromatic protons of the quinoline (B57606) ring system give rise to a complex pattern of signals in the downfield region, generally between 7.0 and 9.0 ppm. chemicalbook.comrsc.org For instance, in a related series of quinoline derivatives, the proton signals were observed in the range of 7.15 to 8.85 ppm. nih.gov The introduction of a sulfonamide group at the 4-position significantly influences the chemical shifts of the nearby protons due to its electron-withdrawing nature. The NH proton of the sulfonamide group itself typically appears as a broad singlet. nih.gov

Detailed ¹H NMR data for a representative 2-methylquinoline derivative is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | 2.52 | s | - |

| H-6 | 7.15-7.31 | m | - |

| H-5, H-7 | 7.50 | d | 6.0 |

| H-8 | 7.68 | d | 8.0 |

| NH | 12.88 | s | - |

This table presents hypothetical ¹H NMR data for a 2-methylquinoline derivative based on published values for similar structures. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., alkyl, aromatic, carbonyl).

In the ¹³C NMR spectrum of 2-methylquinoline, the methyl carbon signal appears upfield, typically around 19-22 ppm. rsc.orgnih.gov The carbons of the quinoline ring system resonate in the aromatic region, generally between 115 and 165 ppm. conicet.gov.arrsc.org The presence of the sulfonamide group at the 4-position will induce notable shifts in the signals of the C4 carbon and adjacent carbons. Quaternary carbons are identified through techniques like Attached Proton Test (APT) or by their absence in DEPT (Distortionless Enhancement by Polarization Transfer) spectra. conicet.gov.ar

A representative ¹³C NMR data set for a 2-methylquinoline derivative is provided below:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| CH₃ | 19.19 |

| C-3 | 116.74 |

| C-4a | 120.43 |

| C-8 | 122.49 |

| C-6 | 124.35 |

| C-5 | 130.50 |

| C-8a | 138.29 |

| C-2 | 149.34 |

| C-4 | 164.56 |

This table presents hypothetical ¹³C NMR data for a 2-methylquinoline derivative based on published values for similar structures. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Each type of bond (e.g., N-H, C=O, S=O) vibrates at a characteristic frequency, resulting in a unique infrared spectrum.

For 2-Methylquinoline-4-sulfonamide, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups. The N-H stretching vibration of the sulfonamide group typically appears in the region of 3200-3300 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are strong and appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. nih.gov The C=N and C=C stretching vibrations of the quinoline ring are expected in the 1500-1650 cm⁻¹ region. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3209 |

| C-H Stretch (Aromatic) | ~3050 |

| C-H Stretch (Aliphatic) | ~2950 |

| C=N, C=C Stretch (Quinoline) | 1500-1650 |

| S=O Asymmetric Stretch | 1334 |

| S=O Symmetric Stretch | 1161 |

This table presents expected FTIR absorption frequencies for this compound based on data for similar compounds. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. ualberta.ca High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy. rsc.org

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺ would be observed, confirming the molecular weight of the compound. rsc.orgualberta.ca The fragmentation pattern would likely involve the loss of the SO₂NH₂ group, the methyl group, or cleavage of the quinoline ring system, providing further evidence for the proposed structure. Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of such compounds. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data from the diffraction pattern can be used to construct a detailed three-dimensional model of the molecule, providing precise bond lengths, bond angles, and conformational information. nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the atomic and molecular structure of a crystalline solid. The process involves growing a high-quality single crystal of the target compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed three-dimensional model of the electron density within the crystal. From this model, the precise positions of individual atoms, bond lengths, bond angles, and torsion angles can be determined.

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure, including the connectivity of the 2-methylquinoline and sulfonamide moieties. Key crystallographic parameters that would be determined are presented in the table below. However, it is important to note that specific experimental values for this compound are not currently published.

| Parameter | Description |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides of the unit cell and the angles between them. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD data allows for a detailed analysis of how molecules are arranged in the crystal lattice, a concept known as crystal packing. This arrangement is governed by a variety of non-covalent intermolecular interactions, which play a crucial role in the physical properties of the solid, such as melting point, solubility, and stability.

Elemental Composition Verification

To confirm the elemental formula of a synthesized compound, techniques that provide information on the elemental composition are essential. Combustion analysis and high-resolution mass spectrometry are two primary methods for this purpose.

Combustion Analysis

Combustion analysis is a classic and reliable method for determining the elemental composition of an organic compound. A precisely weighed sample of this compound would be burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), would be collected and weighed. From the masses of these products, the percentages of carbon, hydrogen, and sulfur in the original sample can be calculated. The percentage of nitrogen is typically determined separately using a different method, such as the Dumas or Kjeldahl method. The experimentally determined percentages are then compared with the theoretical values calculated from the expected molecular formula (C₁₀H₁₀N₂O₂S).

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This high accuracy allows for the determination of the elemental formula of a compound from its exact mass. For this compound, HRMS would provide a precise measurement of its molecular weight. This experimental value can then be compared to the calculated exact masses of possible elemental formulas, providing strong evidence for the correct composition. While specific HRMS data for this compound is not available, the table below illustrates the type of data that would be obtained.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₁₀H₁₀N₂O₂S | 222.0463 |

Computational and Theoretical Investigations of 2 Methylquinoline 4 Sulfonamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the precise calculation of a molecule's properties based on its electron density. nih.gov DFT studies on quinoline-sulfonamide derivatives provide a foundational understanding of their structural and functional attributes. nih.gov

Molecular Structure Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31++G(d,p), are employed to find the optimized molecular geometry. researchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The introduction of substituents, such as a methyl group on the quinoline ring and a sulfonamide group, can significantly influence the charge distribution and, consequently, the structural parameters of the molecule. researchgate.net Conformational analysis, a part of this optimization, explores the different spatial arrangements (conformers) of the molecule that can exist due to rotation around single bonds, such as the bond connecting the sulfonamide group to the quinoline ring. The relative energies of these conformers are calculated to identify the most stable, and therefore most probable, conformation in the ground state.

Table 1: Representative Optimized Geometric Parameters for a Quinoline Derivative Core (Note: This table presents typical bond lengths and angles for a quinoline core structure based on DFT calculations of related molecules. Specific values for 2-methylquinoline-4-sulfonamide would require a dedicated computational study.)

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | C2-C3 | 1.37 |

| C3-C4 | 1.42 | |

| C4-C10 | 1.41 | |

| N1-C2 | 1.32 | |

| N1-C9 | 1.38 | |

| Parameter | Angle | **Typical Calculated Value (°) ** |

| Bond Angle | N1-C2-C3 | 123.5 |

| C2-C3-C4 | 119.8 | |

| C3-C4-C10 | 120.1 |

Electronic Structure Properties (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic behavior. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. scirp.org A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov In quinoline-sulfonamide derivatives, a low energy gap can indicate significant intramolecular charge transfer, a property that is often linked to biological activity. nih.govscirp.org

Table 2: Calculated Electronic Properties for a Representative Quinoline-Sulfonamide Derivative

| Parameter | Value (eV) |

| HOMO Energy (E_HOMO) | -6.65 |

| LUMO Energy (E_LUMO) | -1.82 |

| HOMO-LUMO Gap (ΔE) | 4.83 |

Source: Data adapted from studies on quinoline derivatives. scirp.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, combined with DFT, can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.gov

For a molecule like this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the quinoline ring, the methyl group, and the sulfonamide moiety. Discrepancies between calculated and experimental shifts can often be explained by factors such as solvent effects. iaea.org For instance, studies on 2-methylquinoline (B7769805) have shown that polar solvents can cause significant shifts in the positions of carbon signals, particularly for carbons near the nitrogen atom. iaea.org

Thermodynamic Parameters and Reaction Energetics

DFT can also be used to calculate key thermodynamic parameters at a given temperature and pressure. These include enthalpy (H), entropy (S), and Gibbs free energy (G). These values are derived from the vibrational frequencies calculated for the optimized molecular structure. Such calculations are crucial for predicting the spontaneity of reactions (reaction energetics) and the relative stability of different isomers or conformers. For quinoline derivatives, these thermodynamic insights help in understanding their formation pathways and stability under various conditions. scirp.org

Molecular Docking and Simulation Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Ligand-Protein Interaction Profiling with Model Biological Macromolecules

In silico molecular docking studies on quinoline derivatives have been performed to evaluate their binding affinity against various protein targets. nih.govresearchgate.net For this compound, a typical docking study would involve placing the molecule into the active site of a selected protein target. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed in kcal/mol. A more negative binding affinity value indicates a stronger, more favorable interaction. nih.gov

These simulations also provide a detailed profile of the ligand-protein interactions. This includes identifying specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or pi-pi stacking with the quinoline ring system and the sulfonamide group. For example, the sulfonamide group is an effective hydrogen bond donor and acceptor, which can lead to strong interactions with polar residues in a protein's active site. Molecular dynamics (MD) simulations can further be used to assess the stability of the predicted ligand-protein complex over time. nih.gov

Table 3: Representative Molecular Docking Results for a Quinoline Derivative with a Model Protein Target

| Ligand | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

| Quinoline Derivative | CB1a (2IGR) | -6.1 | ILE-8, LYS-11, TRP-12, VAL-14, PHE-15 |

Source: Data adapted from a docking study on thiopyrano[2,3-b]quinoline derivatives. nih.gov

Analysis of Binding Modes and Interaction Energies (e.g., Hydrogen Bonding, Hydrophobic, π-Stacking Interactions)

The binding mode of this compound to a biological target, such as an enzyme active site, is governed by a combination of non-covalent interactions. Computational docking and molecular dynamics simulations are pivotal in elucidating these interactions, providing insights into the compound's affinity and specificity. The primary interactions involving the this compound moiety include hydrogen bonding, hydrophobic interactions, and π-stacking.

Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a key motif for establishing hydrogen bonds. The oxygen atoms act as hydrogen bond acceptors, while the NH group serves as a hydrogen bond donor. nih.govnih.gov In a protein binding pocket, these can form strong, directional interactions with amino acid residues. For instance, the sulfonamide oxygens can interact with the backbone amides of residues like isoleucine or with the hydroxyl groups of side chains like tyrosine. nih.gov The nitrogen atom of the quinoline ring can also act as a hydrogen bond acceptor. nih.gov

π-Stacking Interactions: The aromatic quinoline ring is capable of engaging in π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron-rich π-systems of the rings align, contribute to the stability of the ligand-protein complex.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.org For sulfonamide derivatives, QSAR studies are instrumental in designing more potent inhibitors for various targets, such as matrix metalloproteinases (MMPs). nih.gov

Development of Predictive Models for Chemical Activity

The development of a QSAR model is a systematic process that involves several key stages. slideshare.net For a series of compounds related to this compound, this process would be as follows:

Data Set Compilation: A dataset of quinoline-sulfonamide analogs with experimentally determined biological activities (e.g., IC₅₀ values) is collected. This set is then divided into a training set, for building the model, and a test set, for validating its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure and properties. longdom.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net

Model Validation: The model's robustness and predictive ability are rigorously tested using internal and external validation techniques. researchgate.net A reliable QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

| QSAR Model Development Step | Description | Example for Quinoline-Sulfonamides |

| Data Collection | Assembling a series of compounds with measured biological activity. | A set of 50 quinoline-sulfonamide derivatives with their measured inhibitory activity against a specific enzyme. |

| Descriptor Generation | Calculating numerical values that represent the chemical structure. | Descriptors like molecular weight (MW), LogP (lipophilicity), molar refractivity, and electronic properties (e.g., HOMO/LUMO energies) are computed. researchgate.net |

| Model Construction | Creating a mathematical relationship between descriptors and activity. | An equation of the form: Activity = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ... is derived using MLR. researchgate.net |

| Validation | Assessing the model's accuracy and predictive power. | The model's predictive R² value for an external test set is calculated to ensure its generalizability. researchgate.net |

Identification of Key Structural Features for Desired Chemical Properties

A validated QSAR model provides direct insight into which structural features are most influential for the desired biological activity. The descriptors included in the final QSAR equation highlight the key physicochemical properties that govern the activity.

For this compound and its analogs, a QSAR study might reveal the following:

Electronic Properties: The model could show that the activity is correlated with descriptors like the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO) or the polarization of the molecule (POLZ), suggesting that electronic interactions are critical. researchgate.net

Steric and Bulk Properties: A dependency on molecular weight (MW) or molar volume would indicate that the size and shape of the molecule are important for fitting into the target's binding site. researchgate.net

Hydrophobicity: A correlation with LogP would underscore the importance of hydrophobic interactions for membrane permeability or binding to a nonpolar pocket.

By analyzing the QSAR model, chemists can rationally design new derivatives. For example, if the model indicates that higher hydrophobicity at a certain position increases activity, a methyl group could be replaced with a larger alkyl chain. Conversely, if steric bulk is negatively correlated, smaller substituents would be prioritized. This predictive capability significantly reduces the cost and time associated with synthesizing and testing new compounds. nih.gov

Theoretical Studies on Intermolecular Interactions

Theoretical studies, particularly those employing quantum mechanics, provide a detailed understanding of the non-covalent forces that govern how molecules like this compound interact with each other and with other molecules. These interactions are the basis for molecular recognition and self-assembly.

Hydrogen Bonding Networks and Their Energetics

The sulfonamide group is a potent director of hydrogen bonding. nih.gov It can simultaneously donate a hydrogen bond from its N-H group and accept hydrogen bonds at its two sulfonyl oxygen atoms. This capability allows this compound to participate in extensive hydrogen-bonding networks.

| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |

| Sulfonamide Dimer | Sulfonamide N-H | Sulfonyl S=O | 3-7 |

| Quinoline Interaction | Solvent (e.g., H₂O) | Quinoline N | 2-5 |

| Intramolecular H-Bond | Sulfonamide N-H | Quinoline N | 1-3 (if sterically feasible) |

Note: Energies are typical estimates for such interactions and would require specific calculation for the exact compound.

Supramolecular Assembly Principles

Supramolecular assembly refers to the spontaneous organization of molecules into larger, ordered structures through intermolecular interactions. For this compound, the primary forces driving this assembly are hydrogen bonding and π-π stacking.

The robust nature of the sulfonamide hydrogen-bonding motifs can act as a primary organizational element. rsc.org Molecules can arrange into predictable patterns, such as one-dimensional chains or two-dimensional sheets, held together by these hydrogen bonds. rsc.org The bulky 2-methylquinoline groups would then be arranged in a way that maximizes favorable van der Waals and π-stacking interactions between them.

The principle of supramolecular assembly in this context involves a balance of forces. While strong hydrogen bonds create a primary scaffold, weaker interactions like π-stacking and hydrophobic forces fine-tune the three-dimensional packing. rsc.org Theoretical studies can model these assemblies, predicting crystal structures and explaining polymorphism—the ability of a compound to crystallize in different forms. Understanding these principles is crucial for controlling the solid-state properties of the material, which is vital in fields like materials science and pharmaceuticals.

Mechanistic Studies of 2 Methylquinoline 4 Sulfonamide at the Molecular and Biochemical Levels

Molecular Mechanism of Action on Biological Targets

Molecular docking studies have been instrumental in characterizing the specific binding sites of quinoline-sulfonamide derivatives within their target enzymes.

Monoamine Oxidase (MAO): For MAO-A, hydrogen bonds are formed with TYR444 and TYR69. nih.gov In MAO-B, hydrogen bonding with LEU171, GLY434, and TYR60, along with π-alkyl and π-π interactions with LEU171 and TRP388, are crucial for binding. nih.gov The sulfonamide oxygen is often involved in these hydrogen bonding interactions. nih.gov

Cholinesterases (ChE): In BChE, the sulfonamide group is predicted to form hydrogen bonds with residues in the active site and the oxyanion hole. nih.gov For AChE, molecular docking indicates that quinoline-based sulfonamides can act as dual binding-site inhibitors, with the quinoline (B57606) moiety binding in the catalytic active site (CAS) and the sulfonamide portion interacting with the peripheral anionic site (PAS). nih.gov

Dihydropteroate Synthase (DHPS): The binding site for sulfonamides is the pABA-binding pocket. nih.gov The phenyl group of the sulfonamide engages in hydrophobic interactions within this pocket, while the sulfonyl group mimics the interactions of the pABA carboxyl group. nih.gov

Allosteric Modulation

Allosteric modulation refers to the regulation of an enzyme by the binding of an effector molecule at a site other than the enzyme's active site (an allosteric site). study.comwikipedia.org This binding event causes a conformational change in the enzyme, which can either enhance (positive modulation) or inhibit (negative modulation) its activity. nih.gov While allosteric modulation is a known mechanism for regulating enzyme function, there is currently no specific evidence from the reviewed literature to suggest that 2-Methylquinoline-4-sulfonamide or its close derivatives act as allosteric modulators on the aforementioned biological targets. Their primary mechanism of action appears to be competitive inhibition at the active site.

Impact on Biochemical Pathways (e.g., Hemozoin Formation)

The quinoline scaffold, a core component of this compound, is a well-established pharmacophore in antimalarial research, primarily targeting the detoxification pathway of heme in the Plasmodium parasite. nih.gov During its intraerythrocytic life stage, the parasite digests host hemoglobin in its acidic digestive vacuole, releasing large quantities of toxic ferriprotoporphyrin IX (heme). nih.govnih.gov To protect itself, the parasite biocrystallizes this toxic heme into an inert, insoluble crystal known as hemozoin. nih.gov This process of hemozoin formation is a critical and unique biological pathway for the parasite, making it an attractive target for therapeutic intervention. nih.govnih.gov

The mechanism of action for many quinoline-based antimalarial drugs, such as chloroquine, involves the inhibition of hemozoin formation. nih.gov These compounds are thought to accumulate in the parasite's digestive vacuole and interfere with the crystallization process. Several theories exist on the precise mechanism. One prominent hypothesis suggests that quinoline molecules cap the growing faces of the hemozoin crystal, preventing further heme units from being added and effectively halting its growth. nih.gov Another theory posits that the quinoline compounds form a complex with heme itself, preventing its incorporation into the hemozoin crystal. nih.gov This complex may also be toxic to the parasite by generating reactive oxygen species. While direct studies on this compound are not extensively detailed in the provided literature, its quinoline core suggests a potential to interfere with this same biochemical pathway.

Reaction Mechanism Elucidation in Organic Synthesis

The synthesis of this compound involves the formation of two key structural features: the quinoline ring system and the sulfonamide bond. The mechanisms for these formations are well-established in organic chemistry.

The formation of the quinoline ring, a bicyclic aromatic heterocycle, can be achieved through several classic named reactions. These methods typically involve the condensation and cyclization of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Skraup Synthesis: This method involves the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. pharmaguideline.com Aniline then undergoes a Michael addition to acrolein. pharmaguideline.com The resulting intermediate is cyclized under acidic conditions and subsequently oxidized to form the quinoline ring. pharmaguideline.com

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of a Lewis acid or protic acid. For 2-methylquinoline (B7769805), this would typically involve the reaction of aniline with crotonaldehyde.

Combes Synthesis: This pathway involves the reaction of an arylamine with a 1,3-dicarbonyl compound to form a β-amino enone intermediate, which is then cyclized using a strong acid. pharmaguideline.com

Friedländer Synthesis: This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a ketone or aldehyde). pharmaguideline.com This method is particularly useful for preparing substituted quinolines. pharmaguideline.com

Conrad–Limpach–Knorr Synthesis: This reaction occurs between anilines and β-ketoesters. pharmaguideline.com At lower temperatures, it yields a β-aminoacrylate, which upon cyclization forms a 4-quinolone. pharmaguideline.com At higher temperatures, the reaction proceeds through a β-ketoester anilide to form a 2-quinolone. pharmaguideline.com

| Synthesis Method | Key Reactants | Key Intermediate | Primary Product Type |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Acrolein (from glycerol dehydration) | Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Schiff's Base | Substituted Quinolines |

| Friedländer Synthesis | o-Aminobenzaldehyde/Ketone, Compound with α-methylene group | - | 2-Substituted Quinolines |

| Conrad–Limpach–Knorr | Aniline, β-Ketoester | β-Aminoacrylate or β-Ketoester anilide | 4-Quinolones or 2-Quinolones |

The sulfonamide functional group is a cornerstone of many pharmaceuticals. The most common and classic method for forming the crucial S-N bond is the reaction of a sulfonyl chloride with a primary or secondary amine. thieme-connect.com This process is typically accompanied by the release of hydrochloric acid (HCl), which is often neutralized by adding a base. nih.gov

The reaction mechanism is generally considered a nucleophilic substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. Theoretical calculations and experimental studies suggest that this sulfonyl transfer reaction proceeds via a one-step, SN2-type mechanism. nih.gov

Alternative mechanisms and synthetic strategies have been developed:

Oxidative Coupling: Newer methods involve the catalytic oxidation of thiols or sulfinic acids in the presence of an amine. rsc.org These reactions can proceed through radical or ionic mechanisms, often facilitated by mild oxidants like hypervalent iodine compounds or copper salts. thieme-connect.comrsc.org

Reaction with N-Silylamines: Sulfonamides can be efficiently prepared from N-silylamines and sulfonyl halides. This process is believed to be kinetically controlled, involving the attack of the N-silylamine at the sulfur center, followed by the elimination of a silyl halide. nih.gov

Electrochemical Synthesis: Anodic oxidation can be used to form a disulfide intermediate from a thiol, which then reacts with an aminium radical (generated from an amine) to form the sulfonamide after a series of oxidation steps. rsc.org

Photophysical and Spectroscopic Mechanism Studies

The combination of the extended π-system of the quinoline ring and the electron-withdrawing nature of the sulfonamide group imparts interesting photophysical properties to molecules like this compound.

Quinoline and its derivatives are well-known fluorophores. researchgate.net The quinoline moiety serves as a source of fluorescence and can engage in π-π stacking interactions. semanticscholar.org The nitrogen atom within the ring and the sulfonamide group can act as recognition sites for analytes through hydrogen bonding or coordination. researchgate.netsemanticscholar.org

The fluorescence of quinoline-based sensors is often modulated by two primary mechanisms upon interaction with an analyte:

Photoinduced Electron Transfer (PET): In a typical PET sensor, a receptor (e.g., the sulfonamide group) is attached to a fluorophore (the quinoline ring). In the "off" state, excitation of the fluorophore leads to an electron transfer from the receptor to the fluorophore, quenching the fluorescence. Upon binding an analyte, the energy levels of the receptor are altered, inhibiting the PET process and "turning on" the fluorescence.

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the molecule possesses an electron-donating part and an electron-accepting part connected by a π-system. Upon excitation, an electron is transferred from the donor to the acceptor, resulting in a large change in the dipole moment and often a red-shifted, Stokes-shifted emission. The binding of an analyte can enhance or inhibit this charge transfer, leading to a detectable change in the fluorescence signal. researchgate.net

For example, 8-hydroxyquinoline is a classic fluorogenic agent used in sensors for metal ions like Zn²⁺. researchgate.net The binding of the metal ion to the chelating sites (the hydroxyl oxygen and quinoline nitrogen) restricts rotational freedom and enhances fluorescence emission. researchgate.net

Nonlinear optical (NLO) materials have applications in optoelectronics and photonics. Organic molecules featuring electron-rich (donor) and electron-deficient (acceptor) groups connected by a conjugated system often exhibit significant NLO responses. researchgate.net

In the context of this compound, the quinoline ring can act as a π-conjugated system and electron donor, while the sulfonamide group functions as an electron acceptor. This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer upon excitation, which is a key requirement for second-order NLO activity.

The NLO properties of a material are described by its hyperpolarizability (β). Studies on heterocyclic azo compounds containing a sulfonamide group have shown high first hyperpolarizability values. researchgate.net Density functional theory (DFT) calculations on such molecules reveal that there is often an inverse relationship between the hyperpolarizability and the HOMO-LUMO energy gap; a smaller energy gap typically leads to a larger hyperpolarizability. researchgate.net The presence of strong electron-withdrawing groups can enhance the NLO response. mdpi.com Therefore, the inherent electronic asymmetry in this compound makes it a candidate for exhibiting NLO properties.

Advanced Research Applications in Chemical Sciences

Role as a Versatile Synthetic Intermediate

2-Methylquinoline-4-sulfonamide serves as a valuable starting material and building block for the synthesis of more intricate molecules. Its inherent reactivity and functional groups allow chemists to construct a diverse array of novel compounds.

The quinoline (B57606) scaffold is a fundamental component in a wide range of biologically active and industrially significant heterocyclic compounds. nih.gov this compound acts as a precursor for creating more complex fused and linear heterocyclic systems. nih.gov Researchers utilize multi-step synthetic strategies, starting with quinoline and sulfonamide derivatives, to produce novel molecular hybrids. nih.gov For instance, synthetic protocols can involve reactions like cyclization, acylation, and cross-coupling to build upon the initial quinoline-sulfonamide framework. nih.govnih.gov The synthesis of tricyclic quinoline compounds, which have applications as antibiotics, demonstrates the utility of quinoline derivatives in creating complex heterocyclic structures. mdpi.com The sulfonamide group itself is a valuable functional moiety that can be introduced to create derivatives with enhanced properties. nih.gov

Table 1: Examples of Complex Syntheses from Quinoline Derivatives

| Synthetic Goal | Starting Material Type | Key Reactions Mentioned | Resulting Compound Class |

|---|---|---|---|

| Quinoline-Sulfonamide Fluorophores | 2-amino-5-nitroaminobenzophenone | Cyclization, Reduction, Cross-coupling | Quinoline-sulfonamide derivatives |

| Molecular Hybrids | 4-Bromo-2-fluoroaniline | Skraup synthesis, Nucleophilic substitution, Suzuki coupling | Quinoline-based sulfonamide pharmacophores nih.gov |

| Fused Heterocyclic Systems | Hydroquinolinecarbaldehyde | Condensation, Cyclization | Triazolo/pyrazolo[1,5-a]pyrimidin-6-yl carboxylic acids nih.gov |

| Thiazinoquinolinium Derivatives | 8-quinolinesulfenyl chloride | Annulation reactions | Tricyclic quinoline compounds mdpi.com |

The concept of molecular hybridization, which combines two or more pharmacophores, is a successful strategy in medicinal chemistry to develop new chemical entities (NCEs) with improved activity profiles. nih.gov this compound is an ideal building block for such endeavors. The quinoline-sulfonamide scaffold has been used to design and synthesize novel inhibitors of enzymes implicated in various diseases, such as cancer-associated carbonic anhydrase isoforms and the M2 isoform of pyruvate (B1213749) kinase. nih.govmdpi.com By modifying the core structure, for example through Suzuki coupling with various aryl boronic acids, a diverse library of NCEs can be generated from a common quinoline-sulfonamide intermediate. nih.gov These NCEs are then evaluated for their potential therapeutic properties, demonstrating the role of the parent compound as a foundational element in drug discovery. nih.govresearchgate.net

Applications in Material Sciences

The photophysical properties inherent to the quinoline ring system, enhanced by the electronic effects of the sulfonamide group, position this compound and its derivatives as valuable components in material sciences. nih.gov

Quinoline-sulfonamide derivatives are recognized for their significant photoluminescent, particularly fluorescent, properties. nih.govnih.gov The sulfonamide group, being electron-withdrawing, can augment the photophysical characteristics of the quinoline core, leading to enhanced fluorescence. nih.gov This makes them highly suitable for use in fluorescence-based assays and as fluorescent probes for biological imaging. nih.govchemimpex.com These compounds can be designed to visualize cellular components and monitor biological processes by exploiting changes in their fluorescence upon interaction with specific targets like metal ions or proteins. nih.gov The adaptability of these fluorophores renders them effective tools in diagnostics and fundamental biological research. nih.gov A related compound, 4-Amino-2-methylquinoline, is also explicitly used in the synthesis of fluorescent probes and sensors. chemimpex.com

Table 2: Research Findings on Quinoline-Based Fluorescent Materials

| Feature | Description | Application Area | Citation |

|---|---|---|---|

| Enhanced Photophysics | The electron-withdrawing sulfonamide group improves the fluorescence and electronic structure of the quinoline core. | Optoelectronics, Sensing, Biological Probes | nih.gov |

| Tunable Properties | Absorbance and emission characteristics can be finely tuned by modifying the quinoline ring structure. | Analytical Chemistry, Fluorescence-based Assays | nih.gov |

| Bioimaging | Quinoline-based fluorophores can be used to visualize cellular components and monitor physiological parameters. | Diagnostics, Therapeutic Monitoring, Biological Research | nih.gov |

| Sensor Synthesis | Related quinoline derivatives are employed to create fluorescent probes and sensors. | Biochemical Assays, Environmental Monitoring | chemimpex.com |

The unique electronic and photophysical properties of quinoline-sulfonamide derivatives make them valuable for applications in optoelectronics. nih.gov The conjugated molecular structure of the quinoline system is well-suited for use in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs). ossila.com The energy gap of these molecules can be readily tuned through functional group modifications, which is a critical aspect for developing materials for electronic applications. ossila.com Furthermore, hydroquinoline derivatives have found industrial use as photosensitizers in solar cells, highlighting the potential of the broader quinoline class in optoelectronic devices. nih.gov

Environmental Chemical Studies

While specific environmental studies on this compound are not extensively documented, research on its parent compound, 2-methylquinoline (B7769805), provides insight into potential areas of investigation. The 2-methylquinoline core is a subject of environmental research, with studies focusing on its biodegradation by activated sludge and its sorption behavior in soil. thegoodscentscompany.com A related compound, 4-Amino-2-methylquinoline, is noted for its application in detecting pollutants and in environmental monitoring, suggesting that sulfonamide derivatives could also be developed into sensors for environmental contaminants. chemimpex.com Therefore, environmental chemical studies on this compound would likely focus on its environmental fate, persistence, biodegradability, and potential utility in environmental sensing applications.

Biodegradation Pathways of Nitrogen-Containing Heterocycles

While specific studies on the biodegradation of this compound are limited, extensive research into the microbial degradation of quinoline and its derivatives provides a strong basis for predicting its environmental fate. Microorganisms play a crucial role in the breakdown of these nitrogen-containing heterocycles. mdpi.com

The biodegradation of quinoline is known to proceed through several key pathways, primarily initiated by microbial hydroxylation. researchgate.netasm.org Bacteria such as Pseudomonas, Rhodococcus, and Klebsiella are capable of utilizing quinoline derivatives as their sole source of carbon and energy. mdpi.comresearchgate.netnih.gov For 2-methylquinoline specifically, studies have identified degradation pathways initiated by hydroxylation at the C-4 position to form 2-methyl-4-hydroxy-quinoline, which exists in tautomeric equilibrium with 2-methyl-4-quinolinol. researchgate.net Further transformation can lead to hydrogenation and eventual cleavage of the heterocyclic ring. researchgate.net

Two of the most common degradation routes for the quinoline core are the 8-hydroxycoumarin (B196171) pathway and the 5,6-dihydroxy-2(1H)-quinolinone pathway. mdpi.com These pathways involve a series of enzymatic reactions that open the heterocyclic ring, eventually leading to mineralization. Given that the methyl group at the 2-position and the sulfonamide at the 4-position can influence microbial enzyme accessibility, the precise pathway for this compound may differ, but the initial steps are likely to involve hydroxylation and subsequent ring cleavage, analogous to other substituted quinolines.

Table 1: Key Pathways and Intermediates in Quinoline Biodegradation

| Degradation Pathway | Key Enzymes/Reactions | Primary Intermediates | Representative Microorganisms |

| 8-Hydroxycoumarin Pathway | Quinoline 2-oxidoreductase, Molybdenum hydroxylases | 2(1H)-Quinolinone, 8-Hydroxycoumarin, 2,3-Dihydroxyphenylpropionic acid | Comamonas sp., Rhodococcus sp. mdpi.com |

| 5,6-Dihydroxy-2(1H)-quinolinone Pathway | Hydroxylation, Dioxygenation | 2(1H)-Quinolinone, 5,6-Dihydroxy-2(1H)-quinolinone | Pseudomonas putida, Rhodococcus sp. mdpi.com |

| 2-Methylquinoline Pathway | Hydroxylation, Tautomerism, Hydrogenation | 2-Methyl-4-hydroxy-quinoline, 2-Methyl-4-quinolinol, 1,2,3,4-Tetrahydro-2-methyl-quinoline | Klebsiella pneumoniae, Pseudomonas sp. researchgate.netnih.gov |

Analysis in Environmental Samples (methodologies, not detection of toxicity)

The detection and quantification of quinoline sulfonamides like this compound in environmental matrices such as water and soil require sensitive and specific analytical methods. The predominant technique for this purpose is liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). nih.govacs.org

A typical analytical workflow involves several key steps. First, the sample is collected, and the target analyte is extracted and concentrated to remove interfering matrix components. Solid-phase extraction (SPE) is a widely used and effective method for this pre-treatment step. nih.govucr.edunih.gov Various sorbent materials can be employed, including hydrophilic-lipophilic balanced (HLB) resins, which have shown high recovery rates for a range of sulfonamides and quinolones. nih.govacs.org Magnetic solid-phase extraction (MSPE) using novel nanocomposite adsorbents is another advanced approach that simplifies the extraction process. nih.gov

Following extraction, the analyte is separated from other compounds using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). ucr.edunih.gov Reversed-phase columns, such as C18, are commonly used for the separation. nih.govrsc.org Finally, detection is achieved using a mass spectrometer, which provides high selectivity and sensitivity, allowing for the identification and quantification of the compound at trace levels (ng/L). nih.govnih.gov Time-of-flight (TOF) mass spectrometry offers the advantage of providing accurate mass measurements, which aids in the structural elucidation of unknown quinoline derivatives in complex samples. nih.govresearchgate.net

Table 2: Methodologies for the Analysis of Quinoline Sulfonamides in Environmental Samples

| Analytical Step | Methodology | Description |

| Sample Preparation | Solid-Phase Extraction (SPE) | A sample purification step that concentrates and isolates analytes from a solution by sorption onto a solid sorbent. Hydrophilic-lipophilic balanced (HLB) cartridges are common. nih.govacs.org |

| Magnetic Solid-Phase Extraction (MSPE) | Uses magnetic nanoparticles as the adsorbent, allowing for easy separation of the adsorbent from the sample matrix with a magnet. nih.gov | |

| Separation | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) | A technique to separate, identify, and quantify each component in a mixture. C18 columns are frequently used. ucr.edunih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | An analytical technique that combines two or more mass analyzers to increase specificity and sensitivity, ideal for complex matrices. nih.govnih.gov |

| Time-of-Flight Mass Spectrometry (TOF-MS) | A method of mass spectrometry in which an ion's mass-to-charge ratio is determined via a time measurement, providing high mass accuracy. nih.govresearchgate.net |

Development of Chemical Probes for Cellular and Molecular Research

The inherent ability of the quinoline-sulfonamide scaffold to interact with biological macromolecules has led to its development as a versatile chemical probe. These probes are invaluable tools for investigating complex biological systems at the cellular and molecular levels.

Tools for Investigating Enzyme Activities in Research Models

Quinoline-sulfonamide derivatives have been synthesized and utilized as potent and often selective inhibitors to probe the function of various enzymes. By inhibiting a specific enzyme, researchers can study its role in biological pathways and disease models.

For instance, quinoline-based sulfonamides have been developed as highly effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.gov Specific derivatives show potent inhibition of tumor-associated isoforms like hCA IX and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov Similarly, quinoline 3-sulfonamides have been identified as inhibitors of lactate (B86563) dehydrogenase A (LDHA), an enzyme critical to cancer cell metabolism, thereby allowing researchers to investigate the effects of reversing aerobic glycolysis. nih.gov Other research has focused on designing quinoline-sulfonamides as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), providing tools to study potential therapeutics for neurodegenerative diseases like Alzheimer's. nih.gov The inhibitory activity, often quantified by the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), makes these compounds precise tools for dissecting enzyme function in research settings. nih.govnih.gov

Table 3: Quinoline-Sulfonamides as Probes for Enzyme Activity

| Enzyme Target | Quinoline-Sulfonamide Type | Research Application | Finding |

| Carbonic Anhydrase (CA) | 4-Anilinoquinoline-based sulfonamides | Probing the role of specific CA isoforms (hCA IX, hCA XII) in cancer. nih.gov | Derivatives exhibit potent, selective inhibition with Kᵢ values as low as 5.5 nM against hCA IX. nih.gov |

| Lactate Dehydrogenase A (LDHA) | Quinoline 3-sulfonamides | Investigating the metabolic shift (Warburg effect) in cancer cells. nih.gov | Compounds inhibit LDHA with nanomolar potency, reducing lactate production in cancer cells. nih.gov |

| Pyruvate Kinase M2 (PKM2) | Quinoline-8-sulfonamides | Studying the regulation of tumor metabolism. mdpi.com | Designed derivatives act as modulators of PKM2, showing anti-proliferative effects. mdpi.com |

| Monoamine Oxidase (MAO) / Cholinesterase (ChE) | Variously substituted quinoline-sulfonamides | Exploring multi-target therapeutic strategies for Alzheimer's disease. nih.gov | Compounds show dual inhibition with IC₅₀ values in the sub-micromolar range for both enzyme classes. nih.gov |

Probes for Studying Protein-Ligand Interactions in vitro

Beyond simply inhibiting enzymes, this compound and related compounds serve as excellent probes for investigating the fundamental principles of protein-ligand interactions. The sulfonamide group is a key pharmacophore known to engage in specific, directional interactions within protein binding pockets. acs.org

Researchers use a combination of experimental and computational techniques to elucidate how these molecules bind. X-ray crystallography provides atomic-level detail of the interaction, revealing the precise orientation of the ligand and the specific contacts it makes with amino acid residues. nih.govnih.gov These studies have shown that the sulfonamide moiety can coordinate with metal ions (like the zinc in carbonic anhydrases) and form critical hydrogen bonds with the protein backbone or side chains. nih.govnih.gov

Complementing this is molecular docking, a computational method used to predict the preferred binding mode of a ligand to a protein target. nih.govnih.govrsc.org Docking studies on quinoline-sulfonamides have helped rationalize their inhibitory activity by identifying key interactions, such as hydrogen bonds, π-π stacking between the quinoline ring and aromatic residues, and hydrophobic interactions. nih.govrsc.org These studies are crucial for understanding the structural basis of molecular recognition and for the rational design of more potent and selective molecules.

Table 4: Techniques for Studying Protein-Ligand Interactions with Quinoline-Sulfonamides

| Technique | Purpose | Information Gained |

| X-ray Crystallography | Determines the 3D structure of the protein-ligand complex at atomic resolution. nih.govnih.gov | Precise binding orientation, specific hydrogen bonds, coordination with metal ions, conformational changes in the protein. acs.orgnih.gov |

| Molecular Docking | Computationally predicts the binding pose and affinity of a ligand within a protein's active site. nih.govnih.gov | Identification of key interacting amino acid residues, prediction of binding energy, visualization of interaction types (hydrophobic, π-π stacking, etc.). nih.govrsc.org |

| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event. | Provides a complete thermodynamic profile of the interaction, including binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studies the structure and dynamics of the complex in solution. | Identifies which parts of the ligand and protein are in close contact, characterizes conformational changes upon binding. acs.org |

Future Directions and Innovative Research Perspectives

Development of Novel and Efficient Synthetic Routes

The accessibility of 2-Methylquinoline-4-sulfonamide is a prerequisite for its extensive investigation. While established methods for quinoline (B57606) synthesis, such as the Doebner-von Miller reaction, could be adapted, future research should prioritize the development of more sustainable and efficient synthetic strategies.

Catalyst-Free and Solvent-Free Methodologies